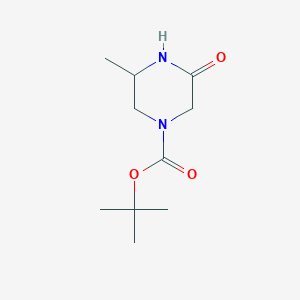

Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate

Description

Significance as a Privileged Scaffold and Versatile Intermediate in Organic Synthesis

The piperazine (B1678402) moiety is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in a wide range of pharmacologically active molecules and its ability to interact with multiple biological targets. ingentaconnect.comresearchgate.net The piperazine ring can form multiple hydrogen bonds, influence acid-base constants, and improve the water solubility of a molecule, which are desirable traits for drug candidates. connectjournals.com

Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate serves as a versatile intermediate in organic synthesis precisely because it builds upon this privileged piperazine core. chemimpex.com Its structural features are strategically positioned to allow for controlled, stepwise chemical modifications. The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atom, preventing it from reacting while other parts of the molecule are modified. This group can be removed under specific acidic conditions, revealing a secondary amine for further functionalization. The oxo group (a ketone) and the adjacent secondary amine form a lactam structure, which can be a site for various chemical reactions. The methyl group introduces a specific stereocenter (if chiral) and a point of steric influence, which can be crucial for the biological activity of the final product.

The compound's utility stems from its role as a building block, enabling chemists to construct more elaborate molecular architectures efficiently. chemimpex.com Its compatibility with a range of reaction conditions provides flexibility in designing synthetic pathways. chemimpex.com

Synthetic Utility of Key Structural Features

| Structural Feature | Role in Synthesis |

|---|---|

| Piperazine Core | A privileged scaffold providing a robust framework with favorable physicochemical properties. researchgate.netsemanticscholar.org |

| Boc Protecting Group | Allows for selective reaction at other sites by temporarily blocking the reactivity of one nitrogen atom. |

| Oxo Group (Lactam) | Provides a reactive site for nucleophilic addition or ring-opening reactions to create diverse derivatives. |

| Methyl Group | Introduces chirality and steric bulk, which can be essential for target-specific binding in drug molecules. sigmaaldrich.com |

Role in Contemporary Medicinal Chemistry and Drug Discovery Programs

In modern drug discovery, this compound and similar piperazine derivatives are crucial starting materials. ingentaconnect.com The piperazine ring is a core component in numerous approved drugs targeting a wide array of diseases. connectjournals.comsemanticscholar.org Varying the substituents on the piperazine ring can significantly alter the biological activity of the resulting molecules, making this scaffold a focal point for creating libraries of compounds for screening. ingentaconnect.com

This intermediate is particularly valuable in the development of pharmaceuticals for several therapeutic areas. chemimpex.com For instance, piperazine derivatives are extensively used in designing agents for neurological disorders, including antipsychotics and antidepressants. chemimpex.comsemanticscholar.org They are also integral to the development of anticancer, antiviral, antimicrobial, and antimalarial agents. ingentaconnect.comresearchgate.net The ability to modify the piperazine structure allows medicinal chemists to fine-tune a molecule's properties to enhance its efficacy, specificity, and pharmacokinetic profile. nih.govchemimpex.com For example, the piperazine moiety can be used as a basic and hydrophilic group to optimize how a drug is absorbed, distributed, metabolized, and excreted. nih.gov

Therapeutic Areas for Piperazine-Based Compounds

| Therapeutic Area | Examples of Piperazine's Role |

|---|---|

| Oncology | Found in kinase inhibitors used to treat various cancers. nih.gov |

| Infectious Diseases | Core of antibacterial, antifungal, antiviral, and antimalarial drugs. ingentaconnect.comresearchgate.net |

| Central Nervous System (CNS) | Used in antipsychotic, antidepressant, and antiallergic medications. connectjournals.comsemanticscholar.org |

| Cardiovascular Disease | Incorporated into various cardiovascular drug candidates. |

Historical Context and Evolution of its Research Utility in Heterocyclic Chemistry

Heterocyclic compounds containing nitrogen, such as piperazine, have been a cornerstone of medicinal chemistry for over a century. semanticscholar.org Piperazine itself and its simple derivatives have long been used as starting materials in the pharmaceutical industry. ingentaconnect.com The historical utility of the piperazine ring was often associated with its basic properties and its ability to form salts, which improved the solubility and handling of drug substances.

The evolution of synthetic organic chemistry has significantly expanded the role of piperazine-based intermediates. Initially, synthetic routes were often straightforward, involving direct alkylation or acylation of the piperazine nitrogens. However, contemporary research demands more complex and precisely functionalized molecules. This has driven the development of more sophisticated intermediates like this compound.

The introduction of protecting group strategies, such as the use of the Boc group, was a major advancement. It allowed chemists to selectively modify one nitrogen atom in the presence of the other, enabling the construction of unsymmetrical piperazine derivatives with high precision. Furthermore, the development of modern synthetic methods, including palladium-catalyzed Buchwald-Hartwig amination and reductive amination, has revolutionized the ways in which piperazine scaffolds can be incorporated into complex molecules. nih.govmdpi.com These advanced techniques facilitate the creation of carbon-nitrogen bonds that were previously difficult to form, thereby broadening the chemical space accessible to drug discovery programs. The existence and use of pre-functionalized building blocks like this compound are a direct result of this evolution, reflecting a shift towards more efficient and modular approaches to synthesizing complex heterocyclic systems. connectjournals.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-5-12(6-8(13)11-7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDMPDKITXDRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(=O)N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315493-35-7 | |

| Record name | tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 3 Methyl 5 Oxopiperazine 1 Carboxylate and Its Derivatives

Stereoselective Synthesis of the Piperazine (B1678402) Core

Achieving stereochemical control is paramount in modern drug synthesis. For substituted piperazinones like tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate, the stereocenters significantly influence biological activity. Consequently, synthetic strategies that allow for precise control over the three-dimensional arrangement of atoms are of high value.

Enantioselective Approaches to this compound

The synthesis of enantiopure piperazines and their derivatives can be accomplished through various methods, including the direct functionalization of a pre-existing piperazine ring. acs.org One notable approach involves the asymmetric lithiation of an N-Boc protected piperazine, followed by trapping the lithiated intermediate with an electrophile. acs.org This method utilizes a chiral ligand, such as (−)-sparteine or a (+)-sparteine surrogate, in conjunction with s-butyllithium (s-BuLi) to achieve deprotonation at one of two enantiotopic α-protons. acs.org This generates a configurationally stable α-lithio species which can then react with an electrophile to yield α-substituted piperazines as single stereoisomers. acs.org While this has been demonstrated on piperazines, the principle can be extended to the synthesis of precursors for chiral piperazinones.

Another powerful strategy for establishing stereocenters is the catalytic asymmetric Mannich reaction, which is a highly effective method for producing chiral β-amino carbonyl compounds. orgsyn.org These compounds are versatile precursors that can be cyclized to form various heterocyclic structures, including piperazinones. For instance, a proline-catalyzed three-component reaction between an aldehyde, an amine, and a ketone can generate β-amino carbonyls with high enantioselectivity. orgsyn.org Adapting such a reaction could provide a key intermediate which, after subsequent cyclization and functional group manipulation, would yield the desired enantiopure this compound.

Diastereoselective Control in the Formation of Analogues

When synthesizing analogues with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org This methodology involves preparing the necessary hydroamination substrates through the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org The subsequent cyclization proceeds with high diastereoselectivity, tolerating a variety of alkyl and aryl substituents. organic-chemistry.org This approach provides a reliable route to piperazine cores with defined relative stereochemistry, which can then be converted to piperazinone analogues.

Reaction Mechanisms and Pathways Leading to this compound

The construction of the core piperazinone ring can be achieved through several mechanistic pathways. Common strategies include cyclization reactions of linear precursors and the modification of related heterocyclic systems.

One general pathway involves the hydrogenation of pyrazine (B50134) derivatives. connectjournals.com For example, a substituted pyrazine-2-carboxylic acid can undergo esterification and subsequent hydrogenation to reduce the aromatic ring to a piperazine. connectjournals.com This saturated ring can then be further modified to create the piperazinone structure. Another widely used method is the palladium-catalyzed Buchwald–Hartwig amination, which is effective for forming the N-aryl bonds often found in complex piperazine-containing molecules. mdpi.com Reductive amination is another key transformation for constructing the piperazine skeleton or for N-alkylation. mdpi.com For the direct formation of the piperazinone ring, a Wacker-type aerobic oxidative cyclization of olefinic amine substrates, catalyzed by a palladium complex, provides an efficient route to various six-membered nitrogen heterocycles, including piperazinones. organic-chemistry.org Additionally, a variety of rearrangement reactions, such as the Curtius, Schmidt, and aza-Wittig reactions, have been employed in the synthesis of piperazine analogues. researchgate.net

Optimizations of Established Synthetic Routes for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for improving the efficiency, yield, and purity of a synthetic sequence. In the asymmetric lithiation of N-Boc piperazines, detailed mechanistic studies revealed that both the electrophile and the distal N-substituent significantly impact yield and enantioselectivity. acs.org Optimization of this process included monitoring lithiation times with in situ IR spectroscopy to ensure complete formation of the lithiated intermediate, minimizing a ring-fragmentation side reaction by using sterically hindered N-alkyl groups, and employing a "diamine switch" strategy to enhance enantioselectivity with specific electrophiles. acs.org

In other complex syntheses, such as those involving palladium-catalyzed cross-coupling reactions, systematic optimization of multiple parameters is often required. For a Suzuki reaction used to synthesize a complex intermediate, optimal conditions were identified by systematically varying the reactant ratio, solvent system, reaction temperature, catalyst, and base. drpress.org This led to a significant increase in yield to 96.7%. drpress.org

| Parameter | Condition Tested | Optimal Condition |

|---|---|---|

| Reactant Ratio (Compound 1:2) | 1:1, 1:1.5, 1:2 | 1:2 |

| Solvent (v/v) | DME, DMF, DME:H₂O (2:1) | DME:H₂O (2:1) |

| Temperature | 80°C, 90°C, 100°C | 90°C |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₄ |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Na₂CO₃ |

| Reaction Time | 4h, 6h, 8h | 6h |

Data adapted from a study on the synthesis of a complex heterocyclic intermediate, illustrating a typical optimization process. drpress.org

Novel Reaction Design for Efficient Access to the Piperazinone Moiety

The development of novel synthetic reactions provides more efficient and versatile access to complex molecular architectures. One innovative approach is a palladium-catalyzed cyclization that couples two carbons of a propargyl unit with a diamine component to construct highly substituted piperazines with excellent regio- and stereocontrol. organic-chemistry.org Another modern technique employs visible-light photoredox catalysis for a decarboxylative annulation between a glycine-based diamine and various aldehydes, affording substituted piperazines under mild conditions. organic-chemistry.org Such cutting-edge methods offer advantages in terms of substrate scope, reaction conditions, and efficiency over more traditional approaches.

Derivatization Strategies for Functionalized this compound Analogues

Derivatization of the core piperazinone structure is essential for exploring structure-activity relationships in drug discovery. The N-H group of the piperazinone ring or the secondary amine of a precursor piperazine offers a prime site for functionalization.

Standard methods for N-alkylation include nucleophilic substitution with alkyl halides or reductive amination with aldehydes or ketones. mdpi.com For the synthesis of N-aryl analogues, palladium-catalyzed Buchwald-Hartig coupling or copper-catalyzed Ullmann-Goldberg reactions are frequently employed. mdpi.com Aromatic nucleophilic substitution (SNAr) is also a viable strategy when using electron-deficient (hetero)arenes. mdpi.com

Specific examples of derivatization include the reaction of N-Boc-piperazine with tert-butyl bromoacetate (B1195939) in the presence of a base to alkylate the nitrogen atom. Further functionalization can be achieved through substitution reactions on existing side chains. In one study, the methoxy (B1213986) group of a piperazinone-containing ester was substituted by various amines, such as guanidine, thiourea, and urea, to generate a library of new derivatives. nih.gov Click chemistry has also emerged as a powerful tool for derivatization. A one-pot Cu(I)-assisted click reaction between a piperazine propioloyl derivative and various azides rapidly produced a series of 1,2,3-triazole-substituted piperazines in high yields. nih.gov

| Reaction Type | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| N-Alkylation (Nucleophilic Substitution) | Alkyl Halide (e.g., 1-bromo-4-chlorobutane) | Alkyl group | mdpi.com |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent | Substituted Alkyl group | mdpi.com |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd Catalyst, Base | Aryl group | mdpi.com |

| N-Arylation (SNAr) | Electron-deficient (Hetero)arene | (Hetero)aryl group | mdpi.com |

| Amide/Urea Formation | Amines (e.g., guanidine, thiourea) | Amide, Urea, Thiourea | nih.gov |

| Click Chemistry (CuAAC) | Azide, Terminal Alkyne, Cu(I) Catalyst | 1,2,3-Triazole | nih.gov |

Chemical Transformations at the Piperazine Nucleus and N-Boc Group

The structure of this compound offers several sites for chemical modification, including the secondary amine at the N-4 position, the carbonyl group at C-5, the stereocenter at C-3, and the tert-butoxycarbonyl (Boc) protecting group at N-1. These sites allow for a range of chemical transformations to generate a library of derivatives.

The N-Boc group, while essential for directing certain reactions and modulating reactivity, can be removed under acidic conditions to liberate the N-1 amine. This deprotection is a common step to allow for further functionalization at this position. A variety of acidic reagents, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane, are typically employed for the efficient cleavage of the Boc group.

With the N-4 nitrogen being a secondary amine, it is a prime site for various functionalization reactions. N-alkylation and N-arylation are common transformations to introduce substituents at this position. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base, while N-arylation can be accomplished through palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of alkyl and aryl groups, significantly diversifying the parent scaffold.

Furthermore, the secondary amine at N-4 can undergo acylation with acyl chlorides or acid anhydrides to form the corresponding amides. This transformation is often used to introduce various functional groups and to modify the electronic and steric properties of the molecule.

Below is a table summarizing common chemical transformations for the diversification of the 3-methyl-5-oxopiperazine scaffold.

| Transformation | Position | Reagents and Conditions | Product Type |

|---|---|---|---|

| N-Boc Deprotection | N-1 | TFA/DCM or HCl/Dioxane | Piperazinone with free N-1 amine |

| N-Alkylation | N-4 | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | N-4 alkylated piperazinone |

| N-Arylation | N-4 | Aryl halide, Pd or Cu catalyst, Base | N-4 arylated piperazinone |

| N-Acylation | N-4 | Acyl chloride or anhydride, Base | N-4 acylated piperazinone |

Multicomponent Reaction (MCR) Applications in Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis and diversification of heterocyclic scaffolds like piperazinones. thieme-connect.com

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acylamino amide. This reaction can be strategically employed to synthesize piperazinone derivatives. For example, by using a bifunctional starting material, such as a β-amino acid derivative, the Ugi product can undergo a subsequent intramolecular cyclization to form the piperazinone ring. Research has shown that N-Boc-α-amino aldehydes can be effectively used as carbonyl components in a five-center, four-component Ugi reaction, which, after a deprotection and cyclization sequence, yields densely functionalized 2-oxopiperazines. nih.gov

While direct applications of this compound in MCRs are not extensively documented, its deprotected form, 3-methylpiperazin-2-one, can serve as a key building block. The primary and secondary amine functionalities of the deprotected piperazinone can participate in various MCRs. For instance, the secondary amine at the N-1 position could act as the amine component in a Ugi reaction, leading to the formation of a complex peptide-like structure attached to the piperazinone core.

The general approach for utilizing a cyclic β-amino acid analogue like 3-methyl-5-oxopiperazine in an MCR would involve the reaction of the free amine with an aldehyde or ketone, a carboxylic acid, and an isocyanide. This would result in the appendage of a new substituent at the amine position, thereby diversifying the original scaffold.

The table below illustrates the potential application of the deprotected 3-methyl-5-oxopiperazine core in a representative multicomponent reaction.

| Multicomponent Reaction | Piperazinone Role | Other Reactants | Resulting Scaffold |

|---|---|---|---|

| Ugi 4-Component Reaction | Amine Component (after N-Boc deprotection) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | N-1 substituted piperazinone with an α-acylamino amide side chain |

The strategic application of these advanced synthetic methodologies provides a robust platform for the generation of diverse libraries of this compound derivatives, which are valuable for exploring new chemical space in drug discovery.

Structure Activity Relationship Sar Investigations of Tert Butyl 3 Methyl 5 Oxopiperazine 1 Carboxylate Derivatives

Systematic Modification and Biological Profiling of Analogues

The systematic modification of the tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate scaffold allows researchers to probe how changes in its chemical structure influence its biological activity. This process involves creating a library of analogues where specific parts of the molecule are altered and then subjecting them to biological screening to profile their effects.

The potency of piperazine-based compounds can be significantly modulated by the nature and position of substituents on the piperazine (B1678402) ring. Research into various classes of piperazine derivatives has demonstrated clear trends in how different chemical groups affect pharmacological activity. For instance, in the development of anticancer agents, the substituents on the piperazine ring were found to be critical for the viability of MCF-7 breast cancer cells. nih.gov A study on combretastatin-A4 piperazine conjugates established a potency trend where a phenylpiperazine substituent was more effective than acetylpiperazine, cinnamylpiperazine, or benzylpiperazine groups. nih.gov

Similarly, in the development of fungicides, a series of phenazine-1-carboxylic piperazine derivatives were synthesized and tested against various plant pathogens. nih.govresearchgate.net The results indicated that the type of substituent on the piperazine moiety was a critical determinant of fungicidal activity. researchgate.net One of the most potent compounds featured a morpholinyl group, which showed higher activity against several fungi than the parent compound, phenazine-1-carboxylic acid (PCA). researchgate.net

Interactive Table:

This table illustrates the enhanced fungicidal activity (lower EC50 values indicate higher potency) of a piperazine derivative (Compound 5r) compared to the parent compound Phenazine-1-carboxylic acid (PCA). Data sourced from research on phenazine-1-carboxylic piperazine derivatives. nih.govresearchgate.net

The three-dimensional shape, or conformation, of a molecule is critical to its ability to interact with biological targets. Piperazine rings typically adopt a chair conformation. rsc.org For derivatives like this compound, the bulky tert-butyl group often acts as a "conformational anchor," locking the ring into a specific chair conformation to minimize steric hindrance.

Studies on N-acylated piperazines using temperature-dependent NMR spectroscopy have shown that these molecules exist as distinct conformers at room temperature. rsc.org This is due to the restricted rotation around the partial double bond of the amide group and the interconversion of the piperazine chair conformations. rsc.org The energy barriers for these conformational changes have been calculated to be between 56 and 80 kJ mol−1. rsc.org Understanding the preferred conformation in solution is key to identifying the bioactive conformation—the specific shape the molecule must adopt to bind effectively to its target.

Ligand-Target Interaction Studies via SAR

SAR studies are instrumental in mapping the interactions between a ligand (the drug molecule) and its biological target. By correlating structural changes with activity, researchers can deduce the key features required for binding and efficacy.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For piperazine-containing molecules, key pharmacophoric elements often include:

Nitrogen Atoms: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. Their basicity plays a crucial role in target interaction and in the pharmacokinetic properties of the molecule. nih.gov

The Heterocyclic Scaffold: The piperazine ring itself serves as a rigid scaffold that correctly orients the appended substituents in three-dimensional space, allowing them to fit into the binding pocket of a target protein. nih.gov

Substituents: As discussed, the substituents on one or both nitrogen atoms are critical pharmacophoric elements. They can engage in hydrophobic, ionic, or hydrogen bonding interactions with the target, significantly influencing both potency and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jmchemsci.com These models can then be used to predict the activity of new, unsynthesized molecules.

For classes of compounds related to this compound, such as keto-piperazine derivatives, QSAR models have been successfully developed. In one study focusing on renin inhibitors, a robust QSAR model was built for 80 piperazine and keto-piperazine derivatives. openpharmaceuticalsciencesjournal.com The resulting model showed a strong correlation between the structural descriptors and the inhibitory activity (IC50) of the compounds, with a correlation coefficient (R²) of 0.846. openpharmaceuticalsciencesjournal.com The model indicated that specific constitutional descriptors related to the molecule's composition play a vital role in its ability to bind to the renin enzyme. openpharmaceuticalsciencesjournal.com

Another QSAR study on aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant models (r² > 0.924) that identified key molecular descriptors influencing their activity. nih.gov These models help in understanding the substitutional requirements for favorable drug-receptor interactions and guide the design of new, more potent compounds. nih.gov

Interactive Table:

This table summarizes the statistical validation parameters for QSAR models developed for related piperazine and keto-piperazine derivatives, demonstrating the predictive power of these computational approaches. openpharmaceuticalsciencesjournal.comnih.gov

Pre Clinical Pharmacological and Mechanistic Investigations of Tert Butyl 3 Methyl 5 Oxopiperazine 1 Carboxylate Analogues

Biological Target Identification and Validation

The piperazine (B1678402) moiety is a versatile scaffold in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its role in the development of agents targeting the central nervous system. nih.gov Analogues of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate, which incorporate the core piperazine or piperazinone structure, have been investigated for their potential to interact with various biological targets, including enzymes and G protein-coupled receptors.

Enzyme Inhibition Studies (e.g., HDAC inhibitors)

A significant area of investigation for piperazine-containing compounds is the inhibition of histone deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation. researchgate.netnih.gov Dysregulation of HDACs is implicated in various diseases, particularly cancer, making HDAC inhibitors (HDACis) an important therapeutic class. nih.gov

Analogues incorporating a piperazine ring in the linker region, connecting a zinc-binding group (like hydroxamic acid) to a surface-recognition "cap" group, have been synthesized and evaluated for HDAC inhibitory activity. nih.gov For instance, a series of 1-benzhydryl-piperazine derivatives with varying hydrocarbon linker lengths were developed and screened against multiple HDAC isoforms. nih.gov This research identified both selective and non-selective HDAC inhibitors with nanomolar potency. nih.gov The length of the linker was found to be a critical determinant of potency and selectivity. nih.gov

Another study focused on piperazine hydroxamates, which were screened for their inhibitory potential on hHDAC8 and for anticancer activity against various cell lines. nih.gov These findings demonstrate that the piperazine scaffold can be effectively incorporated into the design of potent HDAC inhibitors. researchgate.netnih.gov

| Compound Class | Linker | Target HDACs | IC50 Values (µM) | Reference |

| 1-Benzhydryl-piperazine hydroxamic acids | 5-carbon | HDAC6 | 0.057 | nih.gov |

| 6-carbon | HDAC1, HDAC3, HDAC6, HDAC8 | 0.11, 0.20, 0.044, 1.1 | nih.gov | |

| 7-carbon | HDAC1, HDAC3, HDAC6, HDAC8 | 0.09, 0.15, 0.024, 0.98 | nih.gov | |

| Phenyl-hydroxamic acid derivative | - | HDAC6 | 0.031 | nih.gov |

| Piperazine hydroxamate (5c) | - | hHDAC8 | 33.67 | nih.gov |

Receptor Binding and Modulation Assays (e.g., NPSR antagonists, PDE7 inhibitors)

Analogues featuring a bicyclic piperazine nucleus, such as oxazolo[3,4-a]pyrazine derivatives, have been identified as potent antagonists for the Neuropeptide S (NPS) receptor (NPSR). acs.org NPSR is a G protein-coupled receptor involved in modulating neurobiological functions like anxiety and drug abuse. acs.org Structure-activity relationship (SAR) studies on these analogues have led to the discovery of compounds with nanomolar activity in vitro. acs.org For example, the guanidine derivative 16 from this class was identified as a potent NPSR antagonist. acs.org

Beyond NPSR, other piperazine derivatives have been extensively studied for their interaction with a wide array of neurotransmitter receptors. SAR studies of piperazinebenzylamines led to the discovery of potent and selective antagonists of the human melanocortin-4 receptor (MC4R). nih.gov Similarly, various N-aryl piperazine compounds have shown affinity for dopamine (D2, D3) and serotonin (5-HT1A) receptors. ijrrjournal.com Other research has identified piperazine derivatives as antagonists for the histamine H3 receptor, sigma-1 receptor, and P2X7 receptor. nih.govnih.gov These studies often involve radioligand binding assays to determine the affinity (Ki or pA2 values) of the compounds for their respective receptors.

| Compound/Analogue Class | Target Receptor | Assay Type | Potency | Reference |

| Oxazolo[3,4-a]pyrazine (Compound 1) | NPSR | Functional Antagonism | pA2 = 7.82 | acs.org |

| Oxazolo[3,4-a]pyrazine (Compound 16) | NPSR | Functional Antagonism | pA2 = 7.10 | acs.org |

| Oxazolo[3,4-a]pyrazine (Compound 21) | NPSR | Functional Antagonism | pA2 = 7.59 | acs.org |

| Piperazinebenzylamine (11d) | MC4R | Binding Affinity | Ki = 14 nM | nih.gov |

| Piperazinebenzylamine (11l) | MC4R | Functional Antagonism | IC50 = 36 nM | nih.gov |

| 1,1-disubstituted guanidine (1b) | Histamine H3 | Functional Antagonism | pA2 = 8.49 | nih.gov |

| Piperazine derivative (Compound 13) | Histamine H3 / Sigma-1 | Binding Affinity | Ki = 37.8 nM / 51.8 nM | nih.gov |

Cellular and In Vitro Efficacy Studies

Following target identification, the functional consequences of enzyme inhibition or receptor modulation by these analogues are assessed in cellular models.

Functional Assays for Receptor Antagonism/Agonism

For NPSR antagonist analogues, functional assays are critical to confirm their mechanism of action. The antagonist properties of oxazolo[3,4-a]pyrazine derivatives were evaluated using calcium mobilization assays in cells expressing the recombinant NPSR. acs.orgacs.org In these experiments, the compounds were shown to inhibit the NPS-induced increase in intracellular calcium. Potent antagonists caused a rightward shift in the concentration-response curve of NPS without affecting the maximum response, which is characteristic of competitive antagonism. acs.org The potency of this antagonism is often quantified by determining the pA2 value. acs.org Similarly, for MC4R antagonists, compounds were evaluated for their ability to inhibit α-MSH-stimulated cAMP release in a dose-dependent manner. nih.gov

Assessment of Biological Pathway Modulation

The cellular activity of piperazine-based HDAC inhibitors is evaluated by their ability to modulate downstream biological pathways. A key indicator of HDAC inhibition in cells is the hyperacetylation of histone proteins. Western blot analysis is commonly used to show that treatment with these compounds leads to an increase in the acetylation of histones, such as histone H3. mdpi.com

Furthermore, the antiproliferative effects of these HDAC inhibitors are assessed in various cancer cell lines. nih.govnih.gov Studies have demonstrated that piperazine-based HDACis can induce growth arrest, differentiation, and apoptosis in cancer cells. nih.gov For example, compound 20 , an HDAC inhibitor with a pyrrole cap, was shown to enhance histone H3 acetylation and induce apoptosis in RPMI-8226 multiple myeloma cells. mdpi.com The anti-cancer efficacy is typically measured by determining the concentration that inhibits cell growth by 50% (GI50 or IC50). nih.govresearchgate.net

In Vivo Proof-of-Concept Studies in Non-clinical Models

Promising candidates from in vitro and cellular studies are advanced to non-clinical models to establish proof-of-concept for their therapeutic potential.

For NPSR antagonists, an in vivo mouse locomotor activity test has been utilized. acs.org In this model, Neuropeptide S injected intracerebroventricularly stimulates locomotor activity. Pre-treatment with a potent NPSR antagonist, such as the oxazolo[3,4-a]pyrazine derivative 16 , was shown to effectively block this NPS-induced hyperactivity, confirming the compound's antagonist activity in a living system. acs.org

In the context of oncology, piperazine-based HDAC inhibitors have been evaluated in zebrafish xenograft models. nih.gov A non-selective HDAC inhibitor with a 1-benzhydryl piperazine cap and a seven-carbon linker demonstrated potent anti-tumor, anti-metastatic, and anti-angiogenic effects at low micromolar concentrations in a zebrafish model xenografted with human MDA-MB-231 breast cancer cells. nih.gov Such studies provide crucial in vivo evidence of the therapeutic potential of these analogues. nih.govmdpi.com

Efficacy Evaluation in Animal Models of Disease (e.g., neurodegenerative, infectious)

The therapeutic potential of piperazine analogues has been explored in a range of disease models, with notable findings in the fields of neurodegenerative and infectious diseases.

Neurodegenerative Diseases:

Research into piperazine derivatives has shown promise in animal models of Alzheimer's disease. Certain N,N'-disubstituted piperazine analogues have been demonstrated to mitigate key pathological hallmarks of the disease. In preclinical studies, these compounds were found to reduce the formation of amyloid plaques and neurofibrillary tangles, which are characteristic brain lesions associated with Alzheimer's. Furthermore, these analogues exhibited neuroprotective effects, helping to preserve cognitive function in animal models of the disease.

Another class of piperazine derivatives has been identified as agonists of the transient receptor potential canonical 6 (TRPC6) channel. In models of Alzheimer's disease, activation of TRPC6 by these compounds has been shown to be neuroprotective, suggesting a potential therapeutic strategy for this debilitating condition.

Infectious Diseases:

In the realm of infectious diseases, piperazine-based compounds have shown efficacy against parasitic infections. One notable example is the compound MMV665917, which has been evaluated in a dairy calf model of cryptosporidiosis, a parasitic intestinal illness. Treatment with this piperazine derivative led to a significant reduction in parasite shedding and resolution of diarrhea, highlighting its potential as a treatment for this infection.

Furthermore, the piperazine scaffold is a common feature in many anthelmintic drugs, which are used to treat infections caused by parasitic worms. The mechanism of action in these cases often involves the modulation of neurotransmitter systems in the parasite, leading to paralysis and expulsion from the host.

A summary of the efficacy of various piperazine analogues in animal models is presented in the table below.

| Compound Class | Disease Model | Key Findings |

| N,N'-disubstituted piperazine analogues | Alzheimer's Disease | Reduced amyloid plaque and neurofibrillary tangle formation; preserved cognitive function. |

| TRPC6 Agonist piperazine derivatives | Alzheimer's Disease | Demonstrated neuroprotective effects. |

| MMV665917 | Cryptosporidiosis (Calf Model) | Reduced parasite shedding and resolved diarrhea. |

| General Piperazine Derivatives | Helminth Infections | Effective in eliminating various parasitic worms. |

Mechanistic Pharmacological Evaluation in Complex Biological Systems

The diverse therapeutic effects of piperazine analogues are a result of their ability to interact with a variety of biological targets. Mechanistic studies have begun to unravel the complex pharmacology of these compounds.

In the context of neurodegenerative disorders , the mechanisms of action are multifaceted. For instance, some piperazine-substituted chalcones have been found to inhibit key enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine, which is important for memory and cognition. Inhibition of BACE-1, on the other hand, can reduce the production of amyloid-beta peptides, the primary component of amyloid plaques.

Furthermore, piperazine derivatives have been shown to modulate various neurotransmitter systems in the central nervous system (CNS). Some analogues exhibit activity at serotonin receptors, such as the 5-HT1A receptor, which is involved in mood and anxiety. This suggests that these compounds could have potential applications in treating the neuropsychiatric symptoms associated with neurodegenerative diseases.

For infectious diseases , the primary mechanism of action for many piperazine-based anthelmintics is their effect on the parasite's nervous system. These compounds often act as agonists at gamma-aminobutyric acid (GABA) receptors in the parasite's neuromuscular junctions. This leads to hyperpolarization of the nerve cell membranes, resulting in flaccid paralysis of the worm and its subsequent expulsion from the host's body.

The table below summarizes the known mechanisms of action for different classes of piperazine analogues.

| Compound Class | Biological Target/Mechanism | Therapeutic Relevance |

| Piperazine-substituted chalcones | Acetylcholinesterase (AChE) and BACE-1 inhibition | Alzheimer's Disease |

| Various piperazine analogues | 5-HT1A receptor modulation | Neurological and Psychiatric Disorders |

| Anthelmintic piperazines | GABA receptor agonism (in parasites) | Parasitic Worm Infections |

Computational and Theoretical Chemistry Applications for Tert Butyl 3 Methyl 5 Oxopiperazine 1 Carboxylate

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as a piperazine (B1678402) derivative, with a protein target.

In silico studies frequently employ piperazine-based compounds to explore their potential as therapeutic agents. For instance, molecular docking has been used to screen libraries of piperazine derivatives against various protein targets, including human acetylcholinesterase, a key enzyme in Alzheimer's disease. researchgate.net These studies help identify how the piperazine scaffold and its substituents interact with amino acid residues in the protein's active site. For example, derivatives of 1-(4-chlorobenzhydryl) piperazine have been analyzed through molecular docking to understand their interactions with phosphoinositide 3-kinase, a target in non-Hodgkin lymphoma. researchgate.net

The process involves preparing the 3D structures of both the ligand (the piperazine derivative) and the protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket, calculating a "docking score" to rank the most likely binding poses. biorxiv.orgscienceopen.com These scores, along with a detailed analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts, provide insights into the ligand's potential biological activity. researchgate.net Studies on piperidine/piperazine-based compounds as sigma-1 receptor (S1R) agonists have used docking to decipher the binding mode, which is a crucial starting point for further structure-based optimization. nih.gov

| Compound Class | Protein Target | Computational Finding |

| Piperazine Derivatives | Human Acetylcholinesterase | Prediction of binding at peripheral anionic and catalytic sites. researchgate.net |

| 1-(4-chlorobenzhydryl) piperazine | Phosphoinositide 3-kinase (PI3K) | Analysis of ligand interactions with key amino acid residues. researchgate.net |

| Piperidine/Piperazine-based compounds | Sigma-1 Receptor (S1R) | Identification of binding modes for potent agonists. nih.gov |

| Piperazine-cored library | HIV-1 gp120 envelope glycoprotein | High-throughput virtual screening identified potential attachment inhibitors. biorxiv.orgbiorxiv.org |

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. jksus.org These methods provide a fundamental understanding of a compound's intrinsic properties, which governs its behavior and interactions.

For piperazine derivatives, quantum chemical studies can determine the most stable three-dimensional conformations, calculate bond lengths and angles, and map the electron density distribution. jksus.org This information is vital for understanding how a molecule like Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate will present itself to a biological target. The molecular electrostatic potential can be calculated to identify nucleophilic and electrophilic sites, which are key to forming intermolecular interactions such as hydrogen bonds. jksus.org

Furthermore, these calculations can predict spectroscopic properties and thermodynamic parameters. mdpi.com By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can gain insights into the molecule's chemical reactivity and kinetic stability. Such computational studies on piperazine derivatives have been performed using various levels of theory and basis sets to ensure accuracy. scienceopen.comjksus.org

| Calculation Type | Information Gained | Relevance |

| Geometry Optimization | Stable 3D structure, bond lengths, angles | Predicts the bioactive conformation of the molecule. jksus.org |

| Molecular Electrostatic Potential (MEP) | Electrophilic and nucleophilic sites | Identifies regions likely to engage in hydrogen bonding and other polar interactions. jksus.org |

| Frontier Molecular Orbitals (HOMO/LUMO) | Electron-donating/accepting ability, reactivity | Predicts chemical reactivity and sites of reaction. scienceopen.com |

| NBO (Natural Bond Orbital) Analysis | Electronic exchanges between donor-acceptor orbitals | Studies intramolecular charge transfer and electronic stability. jksus.org |

Molecular Dynamics Simulations for Dynamic Behavior and Binding Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of binding poses and the flexibility of both the ligand and the protein. nih.gov

For piperazine-based ligands, MD simulations are often performed after docking to validate the predicted binding mode. nih.gov These simulations, which can span from nanoseconds to microseconds, reveal how the ligand settles into the binding pocket and how the protein may adjust its conformation to accommodate the ligand. researchgate.netmdpi.com Researchers can analyze the root mean square deviation (RMSD) to assess the stability of the complex over the simulation period. nih.gov A stable complex is indicated by a low and non-drifting RMSD value.

MD simulations also allow for the detailed study of interaction frequencies, highlighting which specific amino acid residues consistently interact with the ligand. nih.gov This information is invaluable for understanding the key determinants of binding affinity and for designing new derivatives with improved potency. Studies have used MD simulations to examine the stability of piperazine-based compounds in the binding pockets of targets like the sigma-1 receptor and the HIV-1 gp120 glycoprotein. biorxiv.orgnih.gov

De Novo Design and Virtual Screening Methodologies Based on Piperazinone Scaffolds

The piperazine and piperazinone rings are considered "privileged scaffolds" in medicinal chemistry. nih.gov This means they are molecular frameworks that can bind to multiple, diverse protein targets, making them excellent starting points for drug discovery. Computational chemistry leverages these scaffolds in two primary ways: virtual screening and de novo design.

Virtual Screening involves the computational screening of large libraries of virtual compounds against a specific biological target. researchgate.net High-throughput virtual screening of millions of combinatorially generated compounds with a piperazine core has been used to identify potential HIV-1 attachment inhibitors. biorxiv.orgbiorxiv.org This approach rapidly filters vast chemical spaces to identify a smaller, more manageable set of promising candidates for further investigation. researchgate.net

De Novo Design is a computational strategy for designing novel molecules from scratch or by elaborating on a core scaffold. nih.gov The piperazinone scaffold, present in this compound, serves as a versatile starting point. acs.org Algorithms can add functional groups and build out from the core ring structure to optimize interactions within a protein's binding site, aiming to improve properties like binding affinity and specificity. openreview.net This approach fulfills the increasing demand for novel scaffolds and molecular diversity that may not be accessible through traditional synthetic methods. nih.govacs.org

Advanced Analytical Methodologies for Research on Tert Butyl 3 Methyl 5 Oxopiperazine 1 Carboxylate

High-Resolution Spectroscopic Characterization for Complex Derivatives

Spectroscopic methods provide fundamental insights into the molecular structure, functional groups, and connectivity of atoms within the target compound and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including complex derivatives of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent compound, this compound, the expected chemical shifts (δ) in a solvent like CDCl₃ would be based on characteristic regions for similar structures. rsc.orgconnectjournals.com

Boc (tert-butoxycarbonyl) Group: A large singlet peak corresponding to the nine equivalent protons of the tert-butyl group would appear in the upfield region, typically around δ 1.4-1.5 ppm. uva.nl

Methyl Group: The protons of the methyl group at the 3-position would appear as a doublet, split by the adjacent proton, likely in the δ 1.2-1.4 ppm range.

Piperazine (B1678402) Ring Protons: The protons on the piperazine ring would exhibit more complex splitting patterns (multiplets) in the δ 2.5-4.5 ppm region, reflecting their diastereotopic nature and coupling with each other. The specific shifts depend on their position relative to the carbonyl group, the nitrogen atom of the Boc group, and the methyl substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type.

Boc Group: The quaternary carbon and the three methyl carbons of the Boc group would appear at approximately δ 80 ppm and δ 28 ppm, respectively. uva.nl

Carbonyl Carbons: The spectrum would show two distinct signals for the carbonyl carbons: one for the amide C=O (position 5), typically around δ 165-170 ppm, and one for the carbamate (B1207046) C=O of the Boc group, around δ 155 ppm.

Piperazine Ring Carbons: The carbons of the piperazine ring would resonate in the δ 40-60 ppm range.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for the core structure.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| C(CH₃)₃ (Boc) | ~1.45 (singlet, 9H) | ~28.4 |

| C (CH₃)₃ (Boc) | - | ~80.1 |

| N-C =O (Boc) | - | ~155.0 |

| CH -CH₃ | Multiplet | Signal in 45-55 range |

| CH-C H₃ | ~1.3 (doublet, 3H) | Signal in 15-20 range |

| C=O (Amide) | - | ~170.0 |

| Ring CH₂ | Multiplets in 2.5-4.5 range | Signals in 40-60 range |

Note: Data is estimated based on typical chemical shifts for these functional groups in similar molecules.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous determination of a molecule's chemical formula. rsc.org

The monoisotopic mass of this compound (C₁₀H₁₈N₂O₃) is 214.13174 Da. uni.lu HRMS analysis, often using electrospray ionization (ESI), can detect various adducts of the parent molecule. This technique is invaluable for monitoring the progress of a reaction, identifying intermediates, and confirming the successful synthesis of the final product. uni.lu

The table below shows the predicted accurate masses for several common adducts that could be observed in an HRMS experiment. uni.lu

| Adduct | Chemical Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₁₉N₂O₃]⁺ | 215.13902 |

| [M+Na]⁺ | [C₁₀H₁₈N₂O₃Na]⁺ | 237.12096 |

| [M+K]⁺ | [C₁₀H₁₈N₂O₃K]⁺ | 253.09490 |

| [M+NH₄]⁺ | [C₁₀H₂₂N₃O₃]⁺ | 232.16556 |

| [M-H]⁻ | [C₁₀H₁₇N₂O₃]⁻ | 213.12446 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic stretching frequencies. Key absorptions would include a strong band for the carbamate carbonyl (C=O) of the Boc group around 1680-1700 cm⁻¹ and another strong band for the amide carbonyl (C=O) of the oxopiperazine ring around 1650 cm⁻¹. Additionally, C-H stretching vibrations for the aliphatic and tert-butyl groups would appear around 2850-3000 cm⁻¹.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The core structure of this compound lacks significant chromophores (i.e., conjugated π systems or aromatic rings). benthamdirect.com Therefore, the compound itself is not expected to exhibit strong absorbance in the standard UV-Vis range (200-800 nm). researchgate.netresearchgate.net This property is an important consideration for analytical methods like HPLC, where UV detection may be ineffective without derivatization to introduce a chromophore. jocpr.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the precise solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles. Furthermore, for chiral molecules, X-ray crystallography can be used to establish the absolute configuration of stereocenters.

A typical X-ray crystallography study would involve growing a single, high-quality crystal of this compound. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The analysis of this diffraction data would yield a detailed model of the crystal lattice and the arrangement of the molecules within it.

Should such a study be conducted on this compound, the anticipated results would be presented in a format similar to the hypothetical data tables below.

Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₀H₁₈N₂O₃ |

| Formula Weight | 214.26 g/mol |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Density (calculated) | [Value] g/cm³ |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | **Length (Å) / Angle (°) ** |

| N1-C2 | [Value] |

| C2-C3 | [Value] |

| C3-N4 | [Value] |

| N4-C5 | [Value] |

| C5-C6 | [Value] |

| C6-N1 | [Value] |

| C5=O1 | [Value] |

| N1-C(O)O-tBu | [Value] |

| C2-N1-C6 | [Value] |

| N1-C2-C3 | [Value] |

| C2-C3-N4 | [Value] |

In addition to the precise molecular geometry, a crystallographic study would also reveal the intermolecular interactions that govern the packing of the molecules in the solid state. These interactions could include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Understanding these interactions is crucial for comprehending the physical properties of the compound, such as its melting point, solubility, and crystal morphology.

Without experimental data, any discussion of the specific solid-state structure and absolute configuration of this compound remains speculative. The acquisition of such data through future research would be invaluable for a complete understanding of this compound's chemical and physical properties.

Future Research Perspectives and Emerging Applications

Addressing Research Gaps and Challenges in its Utilization for Drug Development

The translation of a promising scaffold like tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate from a chemical entity to a therapeutic agent is fraught with challenges. A primary research gap is the limited understanding of its specific structure-activity relationships (SAR). researchgate.net While the broader piperazine (B1678402) class is well-studied, the influence of the 3-methyl and 5-oxo substitutions on target binding and selectivity is largely unknown. Future research must focus on systematic modifications of the piperazine ring to elucidate how these features govern biological activity. researchgate.net For instance, over 80% of piperazine-containing pharmaceuticals feature substitutions only at the nitrogen atoms, highlighting a significant gap in exploring carbon-substituted analogues like this one. nih.gov

Another significant challenge lies in optimizing the pharmacokinetic profile. Key properties such as absorption, distribution, metabolism, and excretion (ADME) are critical for drug efficacy and are influenced by factors like lipophilicity and molecular weight. researchgate.net The Boc-protecting group on this compound, while useful in synthesis, would need to be replaced or modified in a final drug candidate, and the metabolic fate of the resulting molecule must be thoroughly investigated. nih.gov Overcoming challenges related to toxicity and metabolic stability, which can be hurdles for some piperazine derivatives, will be crucial. nih.gov

Key challenges in the development of piperazine derivatives are summarized below:

| Research Challenge | Key Focus Areas for this compound |

| Structural Diversity | Exploration of substitutions at the carbon atoms of the piperazine ring, moving beyond traditional N-substitution. mdpi.comnih.gov |

| Structure-Activity Relationship (SAR) | Systematic studies to understand the impact of the methyl and oxo groups on potency and selectivity. researchgate.net |

| Pharmacokinetics (ADME) | Optimization of solubility, permeability, and metabolic stability; investigation of P-glycoprotein (P-gp) interactions. researchgate.netnih.gov |

| Synthetic Accessibility | Development of efficient, scalable, and enantioselective synthetic routes for C-substituted piperazines. nih.gov |

| Toxicity Profile | Early-stage assessment of potential off-target effects and cytotoxicity to guide safer lead compound design. nih.gov |

Exploration of Novel Therapeutic Areas and Unidentified Biological Targets

The structural versatility of the piperazine nucleus has led to its incorporation in drugs for a vast range of diseases. researchgate.netnih.gov This suggests that this compound could be a valuable starting point for discovering agents in numerous therapeutic areas. The piperazine scaffold is a key component in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants. researchgate.net It is also prevalent in anticancer, antimicrobial, antifungal, and antiviral agents. researchgate.netresearchgate.netrsc.org

Future research should involve screening this compound and its derivatives against a wide panel of biological targets to uncover novel activities. Given the prevalence of the piperazine motif in kinase inhibitors, exploring its potential in oncology is a logical step. nih.gov Derivatives could be designed to target specific enzymes, such as those involved in microbial cell wall synthesis or cancer cell proliferation pathways. researchgate.net The anti-proliferative activity of many piperazine-containing molecules against various tumor cell lines underscores this potential. mdpi.commdpi.com Furthermore, the established role of piperazines in combating infectious diseases, including bacterial, fungal, and parasitic infections, presents another fertile ground for investigation. researchgate.netresearchgate.net

Integration with Advanced Drug Discovery Platforms and Chemical Biology Tools

Modern drug discovery relies heavily on the integration of advanced technological platforms. High-throughput screening (HTS) offers a method to rapidly assess the activity of this compound and libraries of its derivatives against numerous biological targets simultaneously. nih.govnih.gov This approach can accelerate the identification of initial "hit" compounds for various diseases. drugtargetreview.com

Computational tools, such as molecular docking and molecular dynamics simulations, can be employed to predict how the compound might interact with specific protein targets. nih.gov These in silico methods can help prioritize which biological targets to investigate experimentally and guide the rational design of more potent and selective analogues. benthamdirect.com

Furthermore, the development of chemical biology probes based on this scaffold could be a powerful avenue of research. By attaching fluorescent tags or other reporter molecules, researchers can create tools to visualize and study biological processes in living cells. chemrxiv.orgchemrxiv.org For example, piperazine-fused probes have been developed to study cellular redox biology. chemrxiv.org Such probes derived from this compound could be used for target engagement studies, confirming that a drug candidate is binding to its intended target within a cellular environment. nih.gov

Potential for Material Science and Other Interdisciplinary Applications

Beyond pharmacology, the unique chemical properties of piperazine derivatives lend themselves to applications in material science and other fields. The nitrogen atoms of the piperazine ring are excellent ligands for coordinating with metal ions. rsc.org This property can be exploited to construct complex supramolecular structures, such as metal-organic frameworks (MOFs). researchgate.net MOFs are porous materials with high surface areas, making them suitable for applications like gas storage and catalysis. rsc.orgresearchgate.net A piperazine-functionalized MOF has demonstrated enhanced methane storage capacity, highlighting the potential of incorporating such scaffolds into advanced materials. rsc.org

The Boc-protected nitrogen and the other functional groups on this compound make it an attractive building block for creating novel polymers or functional materials. Its potential as a versatile chemical intermediate extends to agrochemicals and other areas of chemical synthesis. nbinno.com The ability of piperazine-containing macrocycles to form stable complexes with various transition metals also opens up possibilities in catalysis and the development of ion-specific sensors. nih.gov

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves functionalizing a piperazine core. For example, a tert-butyloxycarbonyl (Boc) group can be introduced via coupling reactions using reagents like di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen. Methyl and oxo groups are introduced via alkylation or oxidation steps. Key parameters include temperature (e.g., 0°C for Boc protection ), solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation). Purification often employs silica gel chromatography with gradients of ethyl acetate/hexanes .

- Data Analysis : Yields may vary due to steric hindrance from the tert-butyl group or competing side reactions (e.g., over-oxidation). Comparative studies using alternative reagents (e.g., NaH vs. LiAlH₄) can resolve contradictions in reported yields .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the methyl and oxo groups (e.g., δ ~2.3 ppm for N-methyl protons; δ ~170 ppm for carbonyl carbons) .

- IR : Peaks at ~1680–1720 cm⁻¹ for ester (Boc) and ketone (oxo) functionalities .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.